Superior Tolerability vs. Amitriptyline: Reduced Hypotension, Sedation, and Dry Mouth
In a 6-week double-blind trial of 40 outpatients with masked depression, dothiepin demonstrated significantly lower frequency and severity of hypotension, tiredness/sleepiness, and dry mouth compared with amitriptyline at Week 1 (p<0.05), with overall side-effect incidence and severity lower at all assessment points [1]. This tolerability advantage was consistent across multiple comparator studies [2].
| Evidence Dimension | Side-effect severity and frequency |
|---|---|
| Target Compound Data | Significantly lower hypotension, tiredness/sleepiness, dry mouth at Week 1 (p<0.05); overall incidence/severity lower at all timepoints |
| Comparator Or Baseline | Amitriptyline |
| Quantified Difference | Statistical significance (p<0.05) for individual side effects; consistent advantage across all assessments |
| Conditions | Double-blind trial, 40 outpatients with masked depression, 6-week treatment period, Hamilton Rating Scale and Comprehensive Psychopathological Rating Scale assessments |
Why This Matters
For studies requiring extended treatment periods, dothiepin's reduced side-effect burden minimizes attrition and confounding from adverse events, thereby improving data quality and reducing the need for adjunctive symptom management.
- [1] Dahl LE, Dencker SJ, Lundin L. A double-blind study of dothiepin hydrochloride (Prothiaden) and amitriptyline in out-patients with masked depression. J Int Med Res. 1981;9(2):103-7. doi:10.1177/030006058100900203. View Source
- [2] Lancaster SG, Gonzalez JP. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness. Drugs. 1989;38(1):123-47. doi:10.2165/00003495-198938010-00005. View Source
